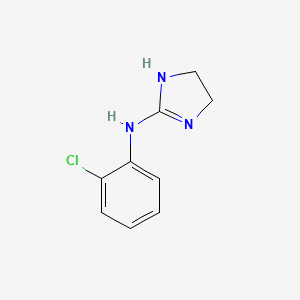

Imidazolidine, 2-(2-chlorophenylimino)-

Description

Significance of the Imidazolidine (B613845) Scaffold in Medicinal Chemistry and Drug Discovery

The imidazolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse and potent biological activities. google.com Its saturated nature allows for a three-dimensional arrangement of substituents, which can be crucial for specific interactions with biological targets like enzymes and receptors. organic-chemistry.org

Research has demonstrated that derivatives of imidazolidine exhibit a wide spectrum of pharmacological properties, including:

Anticancer Activity: Imidazolidine derivatives have been shown to regulate cell cycle progression and DNA stability, making them relevant therapeutic tools for modulating cancer progression. google.comnih.gov Some have been investigated as inhibitors of proteins like Bcl-2, which are crucial in apoptosis. researchgate.net

Anti-inflammatory and Analgesic Effects: Certain substituted imidazolidine derivatives have shown potential as anti-inflammatory and analgesic agents. chemicalbook.compatsnap.com

Antimicrobial and Antiviral Properties: The imidazolidine scaffold is present in compounds with demonstrated antibacterial, antifungal, antiparasitic, and antiviral activities. google.comquickcompany.in This includes activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. google.com

Central Nervous System (CNS) Activity: The structural similarity of some imidazolidine derivatives to endogenous molecules allows them to interact with CNS receptors, leading to various neuropharmacological effects. organic-chemistry.org

The versatility of the imidazolidine scaffold lies in the ability to readily introduce a variety of substituents at different positions on the ring, allowing for the fine-tuning of their physicochemical and pharmacological properties. google.com

Overview of Heterocyclic Compounds in Biological and Pharmaceutical Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within the ring, are fundamental to the field of pharmaceutical sciences. These heteroatoms, most commonly nitrogen, oxygen, and sulfur, introduce polarity and hydrogen bonding capabilities that are often essential for drug-receptor interactions. google.com

The significance of heterocyclic compounds is underscored by their prevalence in both natural products and synthetic drugs. A vast number of FDA-approved medications contain at least one heterocyclic ring. google.com For instance, many vitamins, hormones, and antibiotics owe their biological activity to the presence of heterocyclic structures. google.com The structural diversity and wide range of biological activities associated with heterocycles make them a cornerstone of drug discovery and development efforts. google.com

Historical Context of Imidazolidine Derivatives in Research

The study of imidazolidine and its derivatives has a long history, with the first review on the chemistry of 2-imidazolines and imidazolidines being published in 1954. google.com Early research often focused on their synthesis and fundamental chemical properties. For instance, methods for preparing 2-iminoimidazolidines have been known for some time, often involving the reaction of N-aryl-S-methylisothiuronium iodides or N-aryldichloroimines with ethylenediamine (B42938). chemicalbook.com

Over the decades, research has expanded significantly to explore the pharmacological potential of these compounds. A notable example of a clinically important drug with a related structure is clonidine (B47849), a 2-(2,6-dichloroanilino)imidazoline, which is used as an antihypertensive agent. The synthesis of clonidine and its analogs has been extensively documented in patents and academic literature. google.com

The continuous interest in this class of compounds is demonstrated by the ongoing development of new synthetic methodologies and the evaluation of their biological activities in various therapeutic areas, from infectious diseases to cancer. google.comgoogle.com

Structure

3D Structure

Properties

CAS No. |

4749-68-2 |

|---|---|

Molecular Formula |

C9H10ClN3 |

Molecular Weight |

195.65 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H10ClN3/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13) |

InChI Key |

FSSCFKWZJCEOSP-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NC2=CC=CC=C2Cl |

Canonical SMILES |

C1CN=C(N1)NC2=CC=CC=C2Cl |

Other CAS No. |

4749-68-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Imidazolidine Systems

General Synthetic Routes to Imidazolidines and Imidazolidinones

The construction of the imidazolidine (B613845) and imidazolidinone ring systems can be achieved through several synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and widely employed method for the synthesis of imidazolidines. This approach typically involves the reaction of a 1,2-diamine with a carbonyl compound, such as an aldehyde or ketone. The reaction proceeds through the formation of a di-Schiff base intermediate, which then undergoes intramolecular cyclization to yield the imidazolidine ring. nih.govnih.gov For instance, the condensation of ethylenediamine (B42938) with aldehydes in dry benzene (B151609) has been used to prepare N,N'-dibenzylideneethane-1,2-diamine, which, after reduction and subsequent condensation with an aryl aldehyde, affords 1,3-dibenzyl-2-arylimidazolidines. nih.gov

The reaction conditions for cyclocondensation can vary significantly. For example, the synthesis of 1,3,4-trisubstituted imidazolidines has been achieved in a catalyst-free, one-pot reaction with high stereoselectivity. nih.gov In another example, formic acid has been utilized as a catalyst for the cyclocondensation of N,N′-bis(2-pyrimidinyl)methanediamine with glyoxal (B1671930) to produce 4,5-dialkoxy-1,3-bis(2-pyrimidinyl)imidazolidines in good yields. nih.govbiointerfaceresearch.com The nature of the solvent and catalyst can influence the reaction outcome, including the yield and stereochemistry of the final product. nih.govbiointerfaceresearch.com

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ethylenediamine, Aryl aldehyde | 1. Dry benzene (condensation) 2. NaBH4 (reduction) 3. Aryl aldehyde (cyclization) | 1,3-Dibenzyl-2-arylimidazolidine | Not specified | nih.gov |

| Heteroarylamines, Benzaldehydes, Glyoxal | Guanidinium chloride, Solvent-free | trans-4,5-dihydroxy-2-aryl-1,3-bis(heteroaryl)imidazolidines | 75-88 | nih.govbiointerfaceresearch.com |

| N,N′-bis(2-pyrimidinyl)methanediamine, Glyoxal | Formic acid, Refluxing alcohol | 4,5-Dialkoxy-1,3-bis(2-pyrimidinyl)imidazolidines | 50-75 | nih.govbiointerfaceresearch.com |

Pseudo-Multicomponent Reactions (Pseudo-MCRs) for Imidazolidinone Synthesis

Pseudo-multicomponent reactions (pseudo-MCRs) are a powerful tool for the efficient synthesis of complex molecules from simple starting materials in a one-pot fashion. koreascience.krorganic-chemistry.orgresearchgate.net In these reactions, one of the reactants is used in a higher stoichiometric ratio and participates in multiple steps of the reaction sequence. researchgate.net This strategy has been successfully applied to the synthesis of imidazolidin-2-ones.

A notable example is the pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones. koreascience.krorganic-chemistry.org This method employs the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction to the corresponding diamine and subsequent cyclization with carbonyldiimidazole (CDI). koreascience.krorganic-chemistry.org This approach has demonstrated high efficiency, with yields ranging from 55% to 81%, and offers a more sustainable and streamlined alternative to traditional multi-step syntheses. koreascience.krorganic-chemistry.org The use of statistical analysis to optimize reaction conditions has been crucial in the development of these robust protocols. koreascience.krorganic-chemistry.org

| Starting Materials | Key Reagents | Product Type | Yield Range (%) | Reference |

| trans-(R,R)-Diaminocyclohexane, Aldehydes | Carbonyldiimidazole (CDI) | 1,3-Disubstituted imidazolidin-2-ones | 55-81 | koreascience.krorganic-chemistry.org |

Intramolecular Cyclization Approaches

Intramolecular cyclization is another key strategy for the synthesis of imidazolidine and imidazolidinone skeletons. These reactions often involve the formation of a key bond within a pre-functionalized linear precursor. A variety of methods have been developed, utilizing different catalysts and reaction conditions.

For instance, the synthesis of novel 4-(het)arylimidazolidin-2-ones has been achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.govmdpi.com This approach benefits from excellent regioselectivity and readily available starting materials. nih.govmdpi.com The proposed mechanism involves the formation of a cyclic iminium ion intermediate, which is then trapped by the nucleophile. nih.govmdpi.com

Another approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which provides access to both imidazolidin-2-ones and imidazol-2-ones under ambient conditions. nih.gov Furthermore, visible light-induced intramolecular cyclization of 1,2-diamine derivatives has been shown to produce highly substituted tetrahydroimidazole derivatives with high diastereoselectivity. nih.govbiointerfaceresearch.com

| Precursor | Catalyst/Reagent | Product | Yield (%) | Reference |

| (2,2-Diethoxyethyl)ureas | Trifluoroacetic acid (TFA) | 4-(Het)arylimidazolidin-2-ones | Good to high | nih.govmdpi.com |

| Propargylic ureas | BEMP (phosphazene base) | Imidazolidin-2-ones/Imidazol-2-ones | Not specified | nih.gov |

| 1,2-Diamine derivatives | Ru(bpy)3Cl2, Visible light, O2 | Highly substituted tetrahydroimidazoles | 45-94 | nih.govbiointerfaceresearch.com |

Stereoselective Synthesis of Imidazolidines

The development of stereoselective methods for the synthesis of imidazolidines is of great importance due to the prevalence of chiral imidazolidine-containing molecules in medicinal chemistry. Various approaches have been developed to control the stereochemistry of the newly formed chiral centers.

One-pot stereospecific synthesis of imidazolidines has been achieved through aziridine (B145994) ring-opening, followed by an amine reaction and intramolecular cyclization with aldehydes, leading to products with excellent stereoselectivity. koreascience.kr Palladium-catalyzed carboamination reactions of N-allylureas with aryl or alkenyl bromides have also been developed to synthesize substituted imidazolidin-2-ones, generating up to two stereocenters with good to excellent diastereoselectivity. nih.gov Furthermore, chiral Brønsted acids have been used as catalysts in the 1,3-dipolar cycloaddition reaction of aldehydes, amino esters, and anilines to produce chiral imidazolidines with high levels of stereoselectivity. nih.gov

| Reaction Type | Key Features | Stereoselectivity | Reference |

| Aziridine ring-opening/Intramolecular cyclization | One-pot, stereospecific | Excellent | koreascience.kr |

| Pd-catalyzed carboamination | Formation of two bonds and up to two stereocenters | Good to excellent diastereoselectivity | nih.gov |

| 1,3-Dipolar cycloaddition | Chiral Brønsted acid catalysis | Up to 91/9 dr and 98% ee | nih.gov |

Derivatization Strategies for Imidazolidine, 2-(2-chlorophenylimino)- Analogues

While specific synthetic details for Imidazolidine, 2-(2-chlorophenylimino)- are not extensively reported in the reviewed literature, its structure is closely related to clonidine (B47849), 2-(2,6-dichlorophenylamino)-2-imidazoline. The synthesis of clonidine has been described via the reaction of 2,6-dichloroaniline (B118687) with 1-acetyl-2-imidazolidone in the presence of phosphorus oxychloride. This suggests a plausible route to the target compound could involve the reaction of 2-chloroaniline (B154045) with a suitable 2-imidazolidone (B142035) derivative.

N-Substitution Patterns and Their Synthetic Access

The derivatization of the imidazolidine ring, particularly at the nitrogen atoms, is a common strategy to modulate the properties of the molecule. For 2-iminoimidazolidine scaffolds, N-substitution can be achieved through various methods.

N-alkylation of the imidazolidine nitrogen atoms can be accomplished using alkyl halides in the presence of a base. For instance, the mechanochemical N-alkylation of imides using a ball mill offers a solvent-free and efficient method. While this has been demonstrated for imides, the principle can be extended to the N-alkylation of the imidazolidine nitrogens in 2-iminoimidazolidine derivatives.

N-arylation of the imidazolidine ring can be achieved through copper-catalyzed cross-coupling reactions with aryl halides. Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to be effective in promoting the N-arylation of imidazoles under mild conditions, a methodology that could be adapted for 2-iminoimidazolidines.

The synthesis of substituted 2-aminoimidazoles via palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates also provides a route to N-substituted derivatives. This method allows for the introduction of various aryl groups onto the imidazole (B134444) ring system.

| Derivatization | Reagents/Catalyst | Potential Product | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl-2-(2-chlorophenylimino)imidazolidine | Inferred from imide alkylation |

| N-Arylation | Aryl halide, Copper catalyst (e.g., CuI), Ligand | N-Aryl-2-(2-chlorophenylimino)imidazolidine | Inferred from imidazole arylation |

| N-Arylation | Aryl triflate, Palladium catalyst | N-Aryl-2-(2-chlorophenylimino)imidazolidine | Inferred from 2-aminoimidazole synthesis |

Ring Modifications and Annulation Reactions (e.g., Spiro-compounds)

The imidazolidine ring system, including derivatives such as 2-(2-chlorophenylimino)imidazolidine, serves as a foundational structure for the synthesis of more complex heterocyclic architectures through ring modification and annulation reactions. These transformations are pivotal in creating novel chemical entities with diverse three-dimensional structures.

One significant area of ring modification involves the construction of spiro-compounds, where one atom is the single common member of two rings. The synthesis of spiro-imidazolidine derivatives often involves cycloaddition reactions. For instance, a facile and efficient method for preparing spiro[imidazolidine-4,3′-indolin]-2′-imines involves a copper(I)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines. rsc.org This reaction proceeds through the formation of a copper-carbene intermediate followed by a formal [2+2+1] cycloaddition under mild conditions. rsc.org While this specific example does not start with 2-(2-chlorophenylimino)imidazolidine, the principles of using a reactive intermediate to build a spirocyclic system fused to the imidazolidine core are broadly applicable.

Another approach to spiro-imidazolidine structures is through [3+2] cycloaddition reactions. The reaction between in situ generated azomethine ylides (from isatin (B1672199) and an amino acid) and various dipolarophiles can yield complex spirooxindoles containing an imidazolidine moiety. mdpi.com The versatility of this method allows for the creation of a library of spiro-compounds by varying the substituents on the starting materials. mdpi.commdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy. Phosphine-catalyzed [4+2] annulation of allenoates with nitroindoles represents a method to access functionalized carbazole (B46965) frameworks, demonstrating a dearomatization-aromatization process. nih.gov Similarly, Tf₂O-mediated [4+2] annulation of anthranils with 2-chloropyridines provides access to pyridoquinazolinones. rsc.org These strategies highlight the potential for the nitrogen atoms within the 2-(2-chlorophenylimino)imidazolidine scaffold to participate in cyclization cascades, leading to fused polycyclic systems.

The table below summarizes representative examples of reaction types used to modify imidazolidine-related systems, which could be conceptually applied to 2-(2-chlorophenylimino)imidazolidine.

| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Ref |

| Formal [2+2+1] Cycloaddition | 3-Diazoindolin-2-imines, 1,3,5-Triazines | Spiro[imidazolidine-4,3′-indolin]-2′-imines | Copper(I) | rsc.org |

| [3+2] Cycloaddition | Chalcones, Isatin, Amino Acids | Spirooxindoles | Reflux in Methanol | mdpi.commdpi.com |

| [4+2] Annulation | 3-Nitroindoles, Allenoates | Dihydrocarbazoles | Chiral Phosphine | nih.gov |

| [4+2] Annulation | Anthranils, 2-Chloropyridines | Pyridoquinazolinones | Triflic Anhydride (Tf₂O) | rsc.org |

Acylation and Other Functional Group Modifications

The modification of functional groups on the imidazolidine ring is a critical strategy for fine-tuning the molecule's properties. Acylation, the process of introducing an acyl group, is a common transformation for the amine functionalities present in the imidazolidine ring.

In related systems like imidazolidine-2-thione, acylation can occur at one or both nitrogen atoms. nih.gov The reaction with acyl chlorides can lead to mono- or di-acylated products, with the outcome often dependent on the reaction conditions and the nature of the acylating agent. nih.gov For 2-(2-chlorophenylimino)imidazolidine, the secondary amine groups within the imidazolidine ring are nucleophilic and susceptible to acylation. This reaction would introduce an amide functionality, which can significantly alter the molecule's electronic and steric profile. A series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines were synthesized as potent analogs of a parent compound, demonstrating the utility of acylation in modifying biological activity. nih.gov

Beyond simple acylation, a wide range of functional group modifications can be envisaged. The principles of medicinal chemistry often guide these modifications to enhance a molecule's properties. slideshare.net Functional group interconversion allows for the strategic replacement of one functional group with another to achieve a desired outcome. reachemchemicals.com For instance, the introduction of halogen atoms can significantly alter physicochemical properties like lipophilicity (logP) and solubility. nih.gov Similarly, adding oxygen-containing functionalities can improve solubility and provide new points for hydrogen bonding. nih.gov

The table below outlines potential functional group modifications for 2-(2-chlorophenylimino)imidazolidine based on general chemical principles.

| Modification Type | Reagent/Reaction | Potential Product Feature | Purpose | Ref |

| N-Acylation | Acyl Chloride, Triethylamine | N-Acyl-imidazolidine | Alter electronic properties, introduce new interaction sites | nih.govnih.gov |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-imidazolidine | Modify steric bulk and basicity | researchgate.net |

| Aromatic Substitution | Electrophilic Aromatic Substitution Reagents | Substituted Chlorophenyl Ring | Modulate electronic effects on the imino group | nih.gov |

| Functional Group Interconversion | Deoxyfluorination Reagents | Fluorinated Analogs | Enhance metabolic stability or binding affinity | nih.gov |

Green Chemistry Principles in Imidazolidine Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance to minimize environmental impact. nih.gov The synthesis of imidazolidine derivatives, including 2-(2-chlorophenylimino)imidazolidine, can be made more sustainable by adhering to these principles.

Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. unibo.itnih.gov For imidazolidine synthesis, several green strategies have been developed. One-pot multicomponent reactions (MCRs) are particularly advantageous as they combine multiple synthetic steps without isolating intermediates, which saves time, energy, and solvents. nih.gov

The use of alternative energy sources, such as microwave irradiation, can accelerate reaction rates, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating. researchgate.net The synthesis of imidazolidinone derivatives has been shown to be more efficient under microwave-assisted conditions. researchgate.net

Solvent choice is another critical aspect of green chemistry. The ideal scenario is to perform reactions without a solvent. nih.gov When a solvent is necessary, water is a highly desirable choice due to its non-toxic and non-flammable nature. nih.govrsc.org The synthesis of certain tetrahydroimidazoles has been successfully achieved in a water suspension medium at room temperature. nih.govrsc.org Other green strategies include the use of recyclable catalysts and electrochemical methods, which can avoid the need for stoichiometric chemical oxidants. researchgate.netrsc.org

The table below highlights green chemistry approaches applicable to the synthesis of imidazolidine systems.

| Green Chemistry Principle | Application in Imidazolidine Synthesis | Example/Benefit | Ref |

| Waste Prevention | One-pot multicomponent reactions | Reduces the number of purification steps and solvent waste. | nih.govnih.gov |

| Atom Economy | Cycloaddition and Annulation Reactions | Incorporates most of the atoms from the reactants into the final product. | rsc.orgmdpi.com |

| Safer Solvents | Use of water or solvent-free conditions | Eliminates the use of volatile organic compounds (VOCs). | nih.govnih.govrsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Accelerates reactions, reduces energy consumption, and can improve yields. | researchgate.net |

| Catalysis | Use of recyclable catalysts (e.g., Indium(III) chloride) or biocatalysts | Reduces waste from stoichiometric reagents and allows for catalyst reuse. | researchgate.netresearchgate.net |

| Alternative Synthesis | Electrosynthesis | Avoids chemical oxidants and can proceed under mild conditions. | rsc.org |

Pharmacological Research and Biological Activities

Antiviral Activities of Imidazolidine (B613845) Derivatives

While specific data for 2-(2-chlorophenylimino)imidazolidine is not available, research on related imidazolidine derivatives provides a context for their potential as antiviral agents.

HIV-1 protease is a critical enzyme for the maturation of the virus, making it a key target for antiretroviral therapy. nih.govnih.gov While numerous protease inhibitors have been developed, there is no specific, publicly available research demonstrating that Imidazolidine, 2-(2-chlorophenylimino)- or its direct analogs act as inhibitors of HIV aspartic protease. Research into novel, non-peptidic HIV protease inhibitors is ongoing, but the focus has been on other chemical scaffolds. nih.gov

The CCR5 co-receptor is essential for the entry of R5-tropic HIV-1 strains into host cells. Antagonists of this receptor can effectively block viral entry. While this is a validated strategy for HIV treatment, there are no specific studies in the public domain that evaluate Imidazolidine, 2-(2-chlorophenylimino)- as a CCR5 co-receptor antagonist.

The NS3/4A serine protease is essential for the replication of the Hepatitis C virus and is a major target for direct-acting antiviral drugs. nih.govnih.gov Although various small molecule inhibitors of NS3 protease have been developed, there is no available research data to suggest that Imidazolidine, 2-(2-chlorophenylimino)- has been investigated for or exhibits this activity.

The development of small molecule inhibitors for Dengue virus is an active area of research, with targets including the viral protease and polymerase. nih.govnih.govbiointerfaceresearch.commdpi.com However, there is no specific information available in published literature regarding the evaluation of Imidazolidine, 2-(2-chlorophenylimino)- as an inhibitor of any Dengue virus targets.

Activity against Enteroviruses (e.g., EV71)

Enterovirus 71 (EV71) is a significant pathogen that can lead to severe neurological complications. nih.gov The lack of approved therapies has spurred research into various antiviral candidates, including imidazolidine derivatives. nih.gov Pyridyl imidazolidinone, a novel class of potent and selective human enterovirus 71 inhibitors, was identified through computer-assisted drug design. nih.govnih.gov One specific derivative, BPR0Z-194, was found to effectively inhibit EV71 activity in vitro. nih.gov Studies have shown that these compounds act during the early stages of viral replication. nih.govnih.gov Further research has explored conjugates of imidazolidin-2-one with 1,3,5-triazine, which also demonstrated significant inhibitory activity against both Enterovirus 71 and Coxsackievirus A16. alliedacademies.org

The mechanism of action for many imidazolidinone-based inhibitors against EV71 involves direct targeting of the viral capsid protein VP1. nih.govnih.gov The VP1 protein is a component of the viral capsid, which encloses the viral RNA. nih.gov By binding to the VP1 protein, these compounds can inhibit critical early-stage processes of the viral life cycle, such as viral adsorption to the host cell and/or the uncoating of the viral RNA. nih.govnih.gov Genetic studies have confirmed this target, as a single amino acid mutation at position 192 of the VP1 protein was shown to confer resistance to the inhibitory effects of the pyridyl imidazolidinone BPR0Z-194. nih.govnih.gov

Anticancer and Antiproliferative Activities of Imidazolidine Derivatives

Derivatives of the imidazolidine scaffold have been investigated for their potential as anticancer agents. Research has demonstrated their ability to inhibit the growth of various human cancer cell lines and to induce apoptosis through specific molecular pathways.

Inhibition of Cancer Cell Growth (e.g., breast, liver, colon, leukemia cell lines)

Imidazolidine derivatives have shown broad antiproliferative activity against a range of cancer cell types.

Breast Cancer: Novel 2-imino-5-arylidine-thiazolidine analogues, which contain an imidazolidine-like core structure, exhibited high potency against the MCF7 breast cancer cell line, with IC₅₀ values significantly lower than the conventional drug cisplatin. mdpi.com For example, compound 5c in one study showed an IC₅₀ value of 0.27 μM, compared to 4.14 μM for cisplatin. mdpi.com Other studies have reported that platinum(II) complexes of imidazolidindionedioximes exert selective antiproliferative effects on breast cancer cells while being less cytotoxic to healthy cells. nih.gov

Colon Cancer: A series of novel imidazolidin-4-one (B167674) derivatives were studied for their effects on colorectal cancer (CRC) cells. nih.gov Among them, compound 9r was identified as having the most potent anticancer activity against HCT116 and SW620 cell lines. nih.gov The antiproliferative effect was found to be dose-dependent. mdpi.com Other related heterocyclic compounds have also shown activity; a 2-phenylimino derivative of 4-thiazolidinone (B1220212) was found to be a potent inhibitor of the HT29 colon cancer cell line. nih.gov

Liver and Leukemia: The anticancer potential of related heterocyclic structures has been explored against other cancer types. For example, quinazolinone derivatives have been evaluated for antiproliferative activity against the HepG2 human liver cancer cell line. researchgate.net In leukemia, small molecule inhibitors have been developed that reduce the viability and clonogenic ability of leukemic cells such as the HL60 cell line. researchgate.net

| Compound Class | Cancer Cell Line | Cell Line Type | Compound | IC₅₀ (μM) | Source |

|---|---|---|---|---|---|

| 2-Imino-5-arylidine-thiazolidine | MCF7 | Breast | 5a | 0.50 | mdpi.com |

| 2-Imino-5-arylidine-thiazolidine | MCF7 | Breast | 5c | 0.27 | mdpi.com |

| 2-Imino-5-arylidine-thiazolidine | MCF7 | Breast | 5d | 0.50 | mdpi.com |

| Imidazolidin-4-one derivative | HCT116 | Colon | 9r | Potent Activity Reported | nih.gov |

| Imidazolidin-4-one derivative | SW620 | Colon | 9r | Potent Activity Reported | nih.gov |

| Thiopyran derivative | HCT-15 | Colon | Compound 4 | 3.5 | nih.gov |

| Thiopyran derivative | MCF-7 | Breast | Compound 4 | 1.5 | nih.gov |

Bcl-2 Protein Inhibition

A key mechanism for the anticancer activity of some imidazolidine derivatives is the induction of apoptosis by targeting the B-cell lymphoma-2 (Bcl-2) family of proteins. mdpi.com These proteins are central regulators of the intrinsic apoptotic pathway. researchgate.net Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, allowing them to evade programmed cell death. nih.govresearchgate.net

Small molecule inhibitors, known as BH3 mimetics, can bind to anti-apoptotic Bcl-2 proteins, neutralizing their pro-survival function and triggering apoptosis. nih.govnih.gov Research on imidazolidin-4-one derivatives demonstrated that they can induce apoptosis in colorectal cancer cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. mdpi.com This disruption of the cellular balance promotes the mitochondrial pathway of apoptosis. mdpi.com The development of molecules that inhibit Bcl-2 is a significant strategy in cancer therapy, with venetoclax (B612062) being the first FDA-approved BH3 mimetic inhibitor. researchgate.netnih.gov

MALT1 Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway, which is vital for the survival of certain cancer cells. nih.govnih.gov MALT1's protease activity, in particular, is linked to the pathogenesis of the activated B cell-like subtype of diffuse large B cell lymphoma (ABC-DLBCL), a chemoresistant cancer. nih.gov

Therefore, inhibiting MALT1 protease activity has emerged as a promising therapeutic strategy. nih.gov A specific small molecule, MI-2, was identified as a direct and irreversible inhibitor of MALT1. nih.govrndsystems.com MI-2 was shown to bind directly to MALT1, suppress its protease function, and decrease NF-κB activity. nih.govrndsystems.com This inhibition led to suppressed proliferation of human ABC-DLBCL cell lines both in vitro and in tumor xenograft models in mice. nih.govrndsystems.com The IC₅₀ value for MI-2's inhibition of MALT1 was determined to be 5.84 μM. rndsystems.com

Mechanism of Action Studies in Cancer Cells (e.g., apoptosis induction, cell cycle arrest, caspase overexpression)

Derivatives of the imidazolidine scaffold have demonstrated significant potential in oncology research, primarily through mechanisms that lead to cancer cell death and the inhibition of proliferation. Studies on various imidazolidine-based compounds show they can induce apoptosis, trigger cell cycle arrest, and influence caspase activity.

Platinum(II) complexes incorporating imidazolidine vic-dioximes have been shown to exhibit selective antiproliferative effects on human breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov These complexes were found to be less cytotoxic to healthy fibroblast cells compared to the established anticancer drug cisplatin. nih.gov Their mechanism involves inducing cell death through apoptosis and causing cell cycle arrest. nih.gov Similarly, an imidazacridine derivative, 5-acridin-9-ylmethylidene-2-thioxoimidazolidin-4-one (LPSF/AC05), was cytotoxic to several breast cancer, leukemia, and lymphoma cell lines. nih.gov This compound induced apoptosis and prompted cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells, and at the G2/M phase in breast cancer cells. nih.gov

The role of caspases, a family of cysteine proteases central to apoptosis, is crucial. Caspase-2, in particular, has been identified as a tumor suppressor. nih.gov Its overexpression can lead to apoptotic cell death. nih.gov The tumor-suppressing functions of p53 are associated with its capacity to initiate both apoptosis and cell cycle arrest, processes that are also fundamental to the tumor suppression activity of caspase-2. nih.gov Research on imidazopyridine derivatives has identified a compound, 6-01, that functions as a novel mTOR inhibitor, targeting both mTORC1 and mTORC2. nih.gov This inhibition leads to a block in the phosphorylation of Akt and 4E-BP1, key proteins in cell survival and proliferation pathways, ultimately exerting an antiproliferative effect on cancer cells. nih.gov

DNA Interaction Mechanisms

The anticancer effects of certain imidazolidine derivatives are linked to their ability to interact directly with DNA. These interactions can disrupt DNA replication and transcription, leading to cell death.

One primary mechanism is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. A series of newly synthesized 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones, which feature an imidazole-2-thione core, were designed as hybrid scaffolds to damage DNA through direct intercalation and inhibition of the topoisomerase II enzyme. nih.gov Studies using a terbium fluorescent probe confirmed that several of these compounds could induce potent damage in calf thymus DNA (ctDNA). nih.gov

In addition to intercalation, imidazolidine derivatives can bind to the grooves of DNA. Studies on imidazolidine and thiazolidine-based isatin (B1672199) derivatives (IST-01–04) revealed binding through a mixed mode of interactions. nih.gov While one compound showed only hydrophobic interactions, others formed hydrogen bonds with DNA base pairs. nih.gov The binding affinity, indicated by the binding constant (Kb), was highest for the imidazolidine derivative IST-02, suggesting that a combination of hydrogen bonding and hydrophobic interactions contributes to a stronger and more spontaneous binding to DNA. nih.gov Such interactions can stabilize the DNA structure or, conversely, lead to damage that triggers apoptotic pathways. Some compounds, like the imidazacridine derivative LPSF/AC-05 and certain acenaphythylenone derivatives, also act as topoisomerase II inhibitors, enzymes that are critical for managing DNA topology during replication. nih.govnih.gov By poisoning these enzymes, the compounds can lead to irreversible DNA strand breaks and subsequent cell death. nih.gov

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes DNA damage caused by topoisomerase I (TOP1) inhibitors, a class of anticancer drugs. nih.govnih.gov By inhibiting TDP1, the efficacy of these chemotherapy agents can be enhanced, overcoming tumor cell resistance. mdpi.com A variety of imidazolidine derivatives have been identified as potent TDP1 inhibitors.

A series of imidazolidine-2,4-diones, 2,4,5-triones, and 2-thioxoimidazolidine-4,5-diones based on dehydroabietylamine (B24195) demonstrated effective inhibition of TDP1 in the micromolar range, with IC50 values between 0.63–4.95 µM. researchgate.net Other derivatives, such as those combining a monoterpene and an adamantane (B196018) moiety, also showed significant TDP1 inhibitory activity, with the most potent compound having an IC50 value of 0.64 µM. researchgate.net Deoxycholic acid derivatives featuring benzimidazole (B57391) groups have also been synthesized as dual TDP1 and TDP2 inhibitors, showing promise in potentiating topoisomerase poison antitumor therapy. nih.govnih.gov

The structure of the derivative plays a key role in its inhibitory activity. For instance, among a series of lipophilic pyrimidine (B1678525) nucleoside derivatives, trisubstituted compounds were more effective at inhibiting TDP1 than their di- and monosubstituted counterparts. nih.gov The development of these inhibitors is considered a promising strategy in anticancer therapy, as they can sensitize cancer cells to the cytotoxic effects of drugs like topotecan (B1662842) and irinotecan. nih.govmdpi.com

Table 1: TDP1 Inhibition by Imidazolidine Derivatives

| Derivative Class | Reported IC50 Range | Reference |

|---|---|---|

| Dehydroabietylamine-based Imidazolidine-diones/triones | 0.63–4.95 µM | researchgate.net |

| Monoterpene and Adamantane Amide/Thioamide Derivatives | 0.64 µM (most potent) | researchgate.net |

| Deoxycholic Acid-based Imidazolidine Derivatives | Submicromolar range | nih.gov |

| Usnic Acid-based Enaminic Derivatives | 0.16–2 µM | nih.gov |

Antimicrobial Activities of Imidazolidine Derivatives

Antibacterial Efficacy (Gram-positive and Gram-negative)

Imidazolidine derivatives have been investigated for their antibacterial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. The structure of the derivative significantly influences its spectrum of activity.

In one study, newly synthesized imidazolidines containing a 1,3,4-oxadiazole (B1194373) moiety were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netasianpubs.org Two compounds, 4d and 4f, demonstrated enhanced activity against the Gram-negative E. coli when compared to the control drug, gentamycin. researchgate.netasianpubs.org Another study focused on imidazolidines derived from 2-aminobenzothiazole. asianpubs.orgresearchgate.net Several of these compounds exhibited greater activity against S. aureus than gentamycin. asianpubs.orgresearchgate.net Specifically, compounds 4d and 4h from this series were also more effective against E. coli. asianpubs.orgresearchgate.net

The cell walls of Gram-negative bacteria are generally less permeable than those of Gram-positive organisms, which can make them less susceptible to certain antibacterial agents. nih.gov However, various imidazolidine-based compounds have overcome this barrier. Thiazolidinone derivatives, a related class, have also shown potent activity. One derivative was found to be active against S. aureus, Staphylococcus epidermidis, and Enterococcus faecalis (all Gram-positive) with minimum inhibitory concentrations (MICs) as low as 2.5 μM. researchgate.net Other thiazolidine-based hybrids have shown MIC values of 3.91 mg/L against reference bacterial strains. nih.gov

Table 2: Antibacterial Activity of Imidazolidine Derivatives

| Derivative Class | Target Bacteria (Gram type) | Observed Activity | Reference |

|---|---|---|---|

| Imidazolidines with 1,3,4-Oxadiazole | E. coli (Gram -) | Enhanced activity vs. Gentamycin | asianpubs.org |

| Imidazolidines from 2-Aminobenzothiazole | S. aureus (Gram +) | Greater activity than Gentamycin | asianpubs.orgresearchgate.net |

| Imidazolidines from 2-Aminobenzothiazole | E. coli (Gram -) | Better activity than Gentamycin | asianpubs.orgresearchgate.net |

| Thiazolidin-4-one derivatives | S. aureus, S. epidermidis, E. faecalis (Gram +) | MIC values of 2.5-5 µM | researchgate.net |

| Thiazolidine-2,4-dione hybrids | Gram-positive and Gram-negative strains | MIC = 3.91 mg/L | nih.gov |

Antifungal Properties

The search for new antifungal agents has led to the exploration of imidazolidine derivatives, with several compounds showing promising activity against a range of pathogenic fungi.

A study on imidazolin-2-ones, including benzimidazolones and imidazopyridines, found that several compounds could effectively inhibit the spore germination and mycelium growth of Botrytis cinerea. nih.gov The structure-activity relationship revealed that for imidazopyridines, the presence of short-chain aliphatic acyl groups was beneficial for antifungal activity. nih.gov In another study, derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones were tested against seven agricultural fungi. mdpi.com Two compounds, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione, showed higher fungicidal effects than the other compounds in the series, particularly against Pythium aphanidermatum. mdpi.com

Other research has focused on thiazolidin-4-one derivatives synthesized via the Vilsmeier-Haack reaction, which were screened against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. koreascience.kr The synthesized compounds were reported to have moderate to excellent antimicrobial activity. koreascience.kr More recently, a novel thiazolylhydrazone derivative, RW3, was developed with improved solubility and demonstrated a broad antifungal spectrum, showing particular effectiveness against Cryptococcus neoformans and Candida auris. preprints.orgmdpi.com

Anti-plasmodial and Antileishmanial Activities

Imidazolidine derivatives have emerged as a promising class of compounds in the fight against parasitic diseases like malaria and leishmaniasis, which are caused by Plasmodium and Leishmania parasites, respectively.

Several studies have highlighted the anti-plasmodial potential of these compounds. Novel bioinspired imidazolidinedione derivatives were shown to be more effective against the chloroquine-resistant (W2) strain of Plasmodium falciparum (IC50 range: 4.98–11.95 µM) than the chloroquine-sensitive (D10) strain (IC50 range: 12.75–19.85 µM). mdpi.com Imidazolidin-4-one peptidomimetic derivatives of the known antimalarial drug primaquine (B1584692) were also active against a chloroquine-resistant P. falciparum strain and inhibited the development of the Plasmodium berghei life cycle in mosquitoes. researchgate.net Furthermore, a series of 4-aminoquinoline-imidazole derivatives showed activity comparable to chloroquine (B1663885) against the resistant K1 strain of P. falciparum. nih.gov

In the context of leishmaniasis, various imidazolidine derivatives have been synthesized and evaluated. N(3)-acyl, arylsulfonyl, and benzyl (B1604629) derivatives of N(1)-substituted imidazolidin-2-ones were tested against Leishmania mexicana and Leishmania infantum. nih.govresearchgate.net Two compounds from this series displayed significant activity, with IC50 values in the range of 8-16 µmol L⁻¹. nih.gov One of these compounds, 1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one, was particularly effective against the intracellular amastigote stage of L. mexicana, with an IC50 of 2.4 µmol L⁻¹. nih.gov Additionally, a series of silver compounds containing imidazolidine-2-thione were synthesized, with one compound proving to be the most potent against both promastigote and amastigote forms of L. amazonensis and L. chagasi. nih.gov

Table 3: Anti-parasitic Activity of Imidazolidine Derivatives

| Derivative Class | Target Parasite (Strain) | Reported IC50 | Reference |

|---|---|---|---|

| Imidazolidinedione derivatives | P. falciparum (W2, resistant) | 4.98–11.95 µM | mdpi.com |

| Imidazolidinedione derivatives | P. falciparum (D10, sensitive) | 12.75–19.85 µM | mdpi.com |

| Imidazolidin-2-one derivatives | L. mexicana (promastigotes) | 8-16 µmol L⁻¹ | nih.gov |

| 1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one | L. mexicana (amastigotes) | 2.4 µmol L⁻¹ | nih.gov |

| Silver compound with imidazolidine-2-thione | L. amazonensis (amastigotes) | 1.88 µM | nih.gov |

Other Therapeutic Potential of Imidazolidine Derivatives

Imidazolidines, which are saturated imidazole (B134444) rings, and their derivatives are nitrogen-containing heterocyclic moieties that have demonstrated a wide array of significant biological activities. nih.gov The versatility of the imidazolidine structure allows for substitutions at multiple positions, leading to a broad range of pharmacological effects. ijpsr.com

Anti-inflammatory Activity

The development of novel anti-inflammatory agents is a significant area of pharmaceutical research, driven by the need for effective treatments with fewer side effects than current non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Imidazolidine derivatives have emerged as a promising class of compounds in this pursuit. nih.govnih.gov

Studies have shown that certain substituted-imidazolidine derivatives are effective as anti-edema agents in animal models of inflammation. nih.gov Research has focused on designing and synthesizing imidazolidine-containing compounds with the goal of creating potent and safe anti-inflammatory agents. nih.govresearchgate.net For instance, hybrid molecules that incorporate both indole (B1671886) and imidazolidine nuclei have been evaluated for their potential anti-inflammatory and antinociceptive properties. nih.gov

Two such derivatives, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52), demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in preclinical models. nih.gov These findings suggest that the anti-inflammatory and antinociceptive effects of these compounds may involve the modulation of the immune system. nih.gov

Further research into a series of substituted-imidazolidine derivatives identified several compounds with promising anti-inflammatory actions. nih.gov

Table 1: Selected Imidazolidine Derivatives with Anti-inflammatory Activity

| Compound Name | Observed Activity | Reference |

|---|---|---|

| 4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine | Possesses promising anti-inflammatory and analgesic actions. | nih.gov |

| 4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine | Emerged as a potential candidate for further research due to promising biological activity. | nih.gov |

| 4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine | Shows promising anti-inflammatory and analgesic actions. | nih.gov |

| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) | Reduced leukocyte migration and the release of TNF-α and IL-1β. nih.gov Showed a 63.1% decrease in acetic acid-induced nociception. | nih.gov |

Antioxidant Activity

The search for compounds with antioxidant properties is driven by their potential to mitigate oxidative stress, which is implicated in numerous diseases. Imidazolidine derivatives have been investigated for their antioxidant capabilities. researchgate.nettandfonline.com

Studies involving newly synthesized imidazolidine derivatives have assessed their antioxidant potential through methods like the DPPH radical trapping assay and the ferric ion reducing power (FRAP) experiment. researchgate.nettandfonline.com For example, research on imidazoquinoline derivatives, which combine the structural features of imidazole and quinoline, tested their antioxidant efficacy using the FRAP method. nih.gov This activity is often attributed to the presence of phenolic –OH or –SH groups within the molecular structure, which can donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

In one study, a series of imidazolidine derivatives were synthesized and evaluated for their antioxidant activity, comparing them against synthetic antioxidants like TBHQ and BHT. researchgate.net The results showed that while some compounds had minimal DPPH radical trapping ability, they exhibited excellent ferric ion reducing strength. researchgate.net Another investigation into imidazolidin-4-one derivatives found that one compound, designated 9r, induced the production of reactive oxygen species (ROS) in colorectal cancer cells, which in turn triggered apoptosis (cell death). mdpi.com This pro-oxidant effect in cancer cells highlights the complex role these derivatives can play in cellular redox balance. mdpi.com

Antipsychotropic Activity

Research into novel antipsychotic agents has explored various heterocyclic systems, including those based on the imidazole nucleus. A study reported the synthesis of a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines and evaluated their potential as antipsychotic drugs. nih.gov

Certain compounds from this series demonstrated antipsychotic-like effects in preclinical conditioned avoidance tests. nih.gov Notably, these compounds did not exhibit affinity for brain dopamine (B1211576) receptors, a common target for many existing antipsychotic medications. nih.gov One particular derivative, 7,8-dihydro-8-ethyl-1,3,5-trimethyl-1H-imidao[1,2-c]pyrazol[3,4-e] pyrimidine (CI-943), was selected for further clinical evaluation as a potential antipsychotic agent based on its unique biological profile. nih.gov

Anticonvulsant Activity

Imidazolidine and its derivatives, particularly imidazolidine-2,4-diones (also known as hydantoins), represent a significant class of compounds in the search for new anticonvulsant therapies. nih.govnih.gov The imidazolidine-2,4-dione structure is a recognized scaffold for anticonvulsant drugs. mdpi.com

Numerous studies have synthesized and evaluated new imidazolidine derivatives for their effectiveness in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.gov For example, one study designed new hybrid compounds combining imidazolidin-2,4-dione and morpholine (B109124) rings to create broad-spectrum anticonvulsants. nih.gov The most promising compound from this series, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (compound 19), showed broader anticonvulsant activity than the established drugs phenytoin (B1677684) and levetiracetam (B1674943) in certain tests. nih.gov

Another study focused on 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione and its derivatives, finding that compounds with an electron-withdrawing group exhibited higher anticonvulsant activity. jpionline.org Research on 2,4(1H)-diarylimidazoles identified four compounds with notable anticonvulsant activity in the MES model, providing evidence that these derivatives could be potential candidates for new antiepileptic drugs. nih.gov

Table 2: Selected Imidazolidine Derivatives with Anticonvulsant Activity

| Compound/Derivative Class | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) | MES, 6 Hz | Demonstrated broader anticonvulsant activity than phenytoin or levetiracetam. | nih.gov |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (23) | 6 Hz | Displayed similar anticonvulsant efficacy to phenytoin. | nih.gov |

| Imidazolidindione derivatives (3d, 4e, 11b, 11e) | PTZ-induced seizures | Showed higher activity (120%) than the reference drug valproate sodium. | researchgate.net |

| 2,4(1H)-Diarylimidazoles (compounds 10, 13, 17, 20) | MES | Identified as having anticonvulsant activity and shown to inhibit hNaV1.2 channels. | nih.gov |

Anti-arrhythmic Activity

The therapeutic potential of imidazolidine derivatives extends to cardiovascular conditions, with some compounds showing promise as anti-arrhythmic agents. nih.govnih.gov Research has demonstrated that basic amide derivatives of imidazolidine-2,4-dione possess anti-arrhythmic properties. nih.gov

These compounds were synthesized and tested for their ability to counteract arrhythmias induced by agents such as chloroform, barium chloride, or adrenaline. nih.gov The imidazolidine-2,4-dione ring is a core structure that has been shown to have a wide spectrum of pharmacological activities, including anti-arrhythmic effects. nih.gov This suggests that the imidazolidine scaffold is a valuable starting point for the development of new drugs to treat cardiac arrhythmias.

Potential Antidiabetic Activity

Imidazolidine derivatives have been explored for their potential as oral hypoglycemic agents in the management of diabetes. nih.govresearchgate.net Several classes of these compounds, including imidazolidine-2,4-diones and imidazoline (B1206853) derivatives, have shown antihyperglycemic activity in preclinical studies. researchgate.netasianpubs.orgnih.gov

One study involved the synthesis of a series of 3-arylsulfonylimidazolidine-2,4-diones, which were evaluated for their hypoglycemic activity in a diabetic rat model. researchgate.net Compound 2a from this series demonstrated an excellent reduction in blood glucose levels, comparable to the standard drug glipizide. researchgate.net Another series of novel imidazolidine-2,4-dione derivatives was synthesized, with compound 3b identified as a potential lead compound for further development of antidiabetic agents. asianpubs.orgresearchgate.net

Research has also focused on imidazoline derivatives, with studies showing that certain substituted aryl imidazolines have a potent effect on glucose tolerance in diabetic rat models. nih.gov For instance, 2-(α-cyclohexyl-benzyl)-4,5-dihydro-1H-imidazole was identified as a lead compound with potent antihyperglycemic properties. nih.gov The synthesis of various imidazolidine analogues and their evaluation through in vitro tests, such as α-amylase and α-glucosidase inhibition, have further supported their potential as antidiabetic agents. ijpsr.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(2-chlorophenylimino)imidazolidine |

| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) |

| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52) |

| 4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine |

| 4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine |

| 4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine |

| 7,8-dihydro-8-ethyl-1,3,5-trimethyl-1H-imidao[1,2-c]pyrazol[3,4-e] pyrimidine (CI-943) |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione |

| 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione |

| Phenytoin |

| Levetiracetam |

| Valproate sodium |

| 3-arylsulfonylimidazolidine-2,4-diones |

| Glipizide |

| 2-(α-cyclohexyl-benzyl)-4,5-dihydro-1H-imidazole |

| Imidazolidine-2,4-dione |

| Imidazolidineiminothione |

| Imidazopyrazine |

| Nitroimidazoles |

| Fenamidone |

| Aplysinopsin |

| Nilutamide |

| Doxorubicin |

| 1H-indol-3-yl-methyl |

| p-tolyl |

| 4-chlorophenyl |

| 4-bromophenyl |

| 4-iodophenyl |

| 4-hydroxyphenyl |

| Thiazolidinone |

| Isoxazolone |

| 9,10-phenanthrenequinone |

| Tanshinone II-A |

| 2-Thioxo-imidazolidin-4-ones |

| Imidazoquinolines |

| Thio-imidazoquinoline |

| Imidazopyridines |

| Rifaximin |

| Necopidem |

| Saripidem |

| Olprinone |

| Zolpidem |

| Zolimidine |

| Alpidem |

| Malononitrile |

| Cyclochexanedione |

| 2H-chromene |

| Pyran |

| Quinolizidine |

| Lupinine |

| Cytisine |

| Quinidine |

| Lidocaine |

| Procainamide |

| Amiodarone |

| N-(hydroxyethyl)cytisine |

| Lappaconitine |

| N-lupinylbenzamide |

| Indomethacin |

| Tert-butyl carbamate |

| Barium chloride |

| Adrenaline |

| Chloroform |

| Strychnine |

| Pentylenetetrazole |

| Glibenclamide |

| Alloxan |

| Benzaldehyde |

Neuroprotective Activity

Imidazolidine, 2-(2-chlorophenylimino)-, commonly known as clonidine (B47849), has demonstrated significant neuroprotective properties in various experimental models. Its activity is primarily attributed to its function as a central alpha-2 adrenergic agonist. patsnap.comnih.gov Research suggests that its protective effects are multifaceted, involving the attenuation of ischemic injury, inhibition of neuronal apoptosis, and modulation of cellular and metabolic pathways that are critical during neurological stress. nih.govnih.govnih.gov

Attenuation of Ischemic and Hypoxic Injury

Studies have consistently shown that Imidazolidine, 2-(2-chlorophenylimino)- can mitigate neuronal damage following cerebral ischemia and hypoxia. In animal models of near-complete forebrain ischemia, pretreatment with the compound led to improved hemodynamic variables and significant neuroprotection in the cortex, striatum, and hippocampus. nih.gov This protective effect is linked to its ability to suppress the ischemia-evoked release of excitotoxic amino acids, such as glutamate (B1630785) and aspartate. nih.gov By reducing the release of these neurotransmitters, the compound helps to limit NMDA receptor activation and subsequent neuronal damage. nih.gov

In models of middle cerebral artery occlusion/reperfusion (MCAO/R), Imidazolidine, 2-(2-chlorophenylimino)- improved neurological function, reduced brain infarct size, and alleviated neuronal damage. nih.govresearchgate.net This neuroprotective action against ischemic injury is mediated, at least in part, by the activation of α2-adrenergic receptors. nih.govresearchgate.net

The compound also exhibits protective effects on retinal neurons. It has been shown to counteract hypoxia-induced damage to retinal ganglion cells. nih.gov One proposed mechanism for this retinal neuroprotection involves the stimulation of basic fibroblast growth factor (bFGF) production, as intraperitoneal injections of the compound were found to elevate bFGF mRNA levels in the retina. nih.gov

Table 1: Summary of Neuroprotective Effects in Ischemia Models

| Model | Key Findings | Proposed Mechanism(s) | Citation |

|---|---|---|---|

| Near-Complete Forebrain Ischemia (Rats) | Protected cells in cortex, striatum, and hippocampus. | Suppression of glutamate and aspartate release, reducing excitotoxicity. | nih.gov |

| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) (Rats) | Reduced brain infarct size, improved neurological function, alleviated neuronal damage. | Activation of α2-adrenergic receptors; suppression of neuronal apoptosis. | nih.govresearchgate.net |

| Retinal Hypoxia (In Vitro/In Vivo) | Attenuated hypoxia-induced damage to retinal neurons. | Stimulation of bFGF production; α2-adrenoceptor stimulation. | nih.gov |

Anti-Apoptotic Mechanisms

A crucial aspect of the neuroprotective activity of Imidazolidine, 2-(2-chlorophenylimino)- is its ability to inhibit neuronal apoptosis, a key pathological mechanism following cerebral ischemic injury. nih.gov In studies using MCAO/R models, the compound was found to reduce the ratio of apoptotic cells in the brain tissue. nih.govresearchgate.net This anti-apoptotic effect is achieved through the downregulation of key proteins involved in the apoptotic cascade. Specifically, treatment with the compound decreased the gene and protein expression of Caspase-3 and p53, which are typically over-expressed after ischemic injury. nih.govresearchgate.net The anti-apoptotic effects were mitigated by the administration of yohimbine (B192690), a selective α2-adrenergic receptor antagonist, confirming the receptor's role in this protective pathway. nih.govresearchgate.net

Modulation of Mitochondrial Bioenergetics

Recent research has shed light on the compound's influence on brain mitochondrial energy metabolism, suggesting neuroprotective effects that go beyond its direct receptor interactions. nih.gov Studies on the temporal cerebral cortex of rats showed that Imidazolidine, 2-(2-chlorophenylimino)- differentially affects enzymes involved in the Krebs cycle and the electron transport chain within distinct mitochondrial populations. nih.gov

The compound was observed to increase the activity of citrate (B86180) synthase, cytochrome oxidase, and glutamate-oxaloacetate transaminase in non-synaptic "free" mitochondria, which are associated with the neuronal perikaryon and glial cells. nih.gov In contrast, its effects on intra-synaptic mitochondria were more complex, with varied changes in enzyme activities. nih.gov These findings suggest that the compound can modulate brain energy expenditure, which may be particularly beneficial in conditions of hypoxic-ischemic injury. nih.gov

Table 2: Effects of Imidazolidine, 2-(2-chlorophenylimino)- on Mitochondrial Enzyme Activity

| Mitochondrial Fraction | Enzyme | Observed Effect | Citation |

|---|---|---|---|

| Non-synaptic "free" mitochondria (FM) | Citrate Synthase | Increased Activity | nih.gov |

| Non-synaptic "free" mitochondria (FM) | Cytochrome Oxidase | Increased Activity | nih.gov |

| Non-synaptic "free" mitochondria (FM) | Glutamate-oxaloacetate transaminase | Increased Activity | nih.gov |

| Intra-synaptic "light" mitochondria (LM) | Citrate Synthase | Decreased Activity | nih.gov |

| Intra-synaptic "light" mitochondria (LM) | Cytochrome Oxidase | Increased Activity | nih.gov |

| Intra-synaptic "heavy" mitochondria (HM) | Citrate Synthase | Decreased Activity | nih.gov |

| Intra-synaptic "heavy" mitochondria (HM) | Cytochrome Oxidase | Decreased Activity | nih.gov |

| Intra-synaptic "heavy" mitochondria (HM) | Glutamate dehydrogenase | Decreased Activity | nih.gov |

Receptor Interaction Studies and Molecular Targets

Imidazoline (B1206853) I2 Receptor (I2-IR) Ligand Research

Research into 2-(2-chlorophenylimino)imidazolidine has prominently featured its activity as a ligand for the Imidazoline I2 Receptor (I2-IR). These non-adrenergic sites are distinct from the classic alpha-adrenergic receptors, though they are recognized by clonidine (B47849) and other imidazolines.

The imidazoline I2 receptors (I2-IR) are characterized as non-adrenergic binding sites that demonstrate high affinity for [3H]-idazoxan. nih.gov From early investigations, it was apparent that I2-IRs are a heterogeneous population. nih.gov Initial proposals based on binding studies suggested a differentiation into I2A and I2B subtypes, distinguished by their affinity for the drug amiloride. nih.gov This heterogeneity is further supported by biochemical studies using polyclonal antiserum against imidazoline receptor proteins, which identified four different protein bands in rat and rabbit brain tissues, indicating multiple protein identities associated with I2-IR. nih.gov Despite these findings, the precise molecular identities of these proteins remain largely elusive. nih.gov One of the identified proteins, with a molecular weight of 45 kD, appears to be consistent with brain creatine (B1669601) kinase. nih.govnih.gov Another major binding site is proposed to be an allosteric site on monoamine oxidase, located on the outer mitochondrial membrane. nih.gov

The affinity of ligands for the I2-IR is a critical aspect of their pharmacological profile. Binding affinity is typically determined through competition studies against selective I2-IR radioligands, such as [3H]2-BFI or [3H]-idazoxan. The affinity is often expressed as the inhibition constant (Ki) or its negative logarithm (pKi). For instance, the selective I2 ligand RS-45041-190 showed a high affinity for I2 receptors labeled by [3H]-idazoxan across various species. nih.gov Another selective I2 receptor ligand, CR4056, is noted as a moderate affinity ligand with an IC50 value of 596 nM. wikipedia.org The selectivity of these ligands is crucial and is often evaluated by comparing their affinity for I2-IR versus other receptors, particularly the α2-adrenergic receptor (α2-AR). tcgls.com

Binding Affinity of Select I2-IR Ligands

| Compound | Receptor | Species | Tissue | Affinity (pKi) | Reference |

|---|---|---|---|---|---|

| RS-45041-190 | I2-IR | Rat | Kidney | 8.66 ± 0.09 | nih.gov |

| RS-45041-190 | I2-IR | Rabbit | Kidney | 9.37 ± 0.07 | nih.gov |

| RS-45041-190 | I2-IR | Dog | Kidney | 9.32 ± 0.18 | nih.gov |

| RS-45041-190 | I2-IR | Baboon | Kidney | 8.85 ± 0.12 | nih.gov |

| RS-45041-190 | α2-adrenoceptor | Rat | Cerebral Cortex | 5.7 ± 0.09 | nih.gov |

Modulation of I2-IR by ligands like 2-(2-chlorophenylimino)imidazolidine and its analogs can lead to significant functional outcomes, most notably analgesia and neuroprotection. Accumulating evidence suggests that I2 receptor ligands are effective analgesics for chronic and persistent pain conditions, including inflammatory and neuropathic pain. nih.gov For example, selective I2 receptor ligands such as 2-BFI, BU224, and tracizoline (B1236551) have been shown to dose-dependently reduce mechanical and thermal hyperalgesia in animal models of inflammatory pain. nih.gov Similarly, 2-BFI and phenyzoline demonstrated efficacy in reducing mechanical hyperalgesia in a rat model of peripheral neuropathic pain. nih.gov These findings position I2 receptor ligands as a potential novel class of analgesics for complex chronic pain conditions that are often unresponsive to existing therapies. nih.gov

Beyond analgesia, I2-IR modulation is associated with other physiological effects. A notable functional outcome is the induction of hypothermia. nih.govdrugbank.com Studies have shown that various selective I2 receptor ligands produce dose- and time-dependent decreases in body temperature in rats. nih.govdrugbank.com This hypothermic effect is specifically mediated by I2 receptors, as it can be reversed by the I2 receptor antagonist idazoxan, but not by antagonists of I1 imidazoline or α2-adrenergic receptors. nih.govdrugbank.com This effect may contribute to the neuroprotective properties observed with I2 receptor activation. nih.gov

The heterogeneity of I2-IR suggests an association with several distinct proteins. nih.gov While the full spectrum of these proteins is not completely understood, research has consistently pointed to a relationship with monoamine oxidases (MAOs), particularly MAO-B. nih.govmdpi.com Biochemical and pharmacological studies indicate that I2 binding sites are located on MAO-B in both the liver and brain. mdpi.com Experiments in MAO-deficient mice have confirmed this link, showing that the binding of the I2-selective radioligand [3H]idazoxan was completely abolished in mice lacking MAO-B, but was unaffected in mice lacking MAO-A. mdpi.com This suggests that in these tissues, I2 binding sites are located exclusively on MAO-B. mdpi.com However, there is also evidence suggesting a dissociation between I2-imidazoline receptors and MAO-B activity in platelets, which implies that MAO-B contributes to, but does not exclusively represent, the I2-imidazoline receptor population. In addition to MAO-B, brain creatine kinase has also been identified as a potential I2-IR binding site. nih.govnih.gov

Other Receptor Modulations

GPR6 Inverse Agonism

Research into the interaction between Imidazolidine (B613845), 2-(2-chlorophenylimino)- and the G protein-coupled receptor 6 (GPR6) has not yielded direct evidence of inverse agonism. Studies on GPR6, an orphan receptor with enriched expression in the striatum, have identified other potent and selective small-molecule inverse agonists, such as CVN424, which has been investigated for its therapeutic potential. nih.govnih.gov However, current scientific literature does not establish a direct link or report similar inverse agonist activity for Imidazolidine, 2-(2-chlorophenylimino)- at the GPR6 receptor.

KATP Channels and L-type Voltage-gated Ca2+ Channels Modulation

Imidazolidine, 2-(2-chlorophenylimino)- has been shown to directly interact with and modulate ATP-sensitive potassium (KATP) channels.

KATP Channel Inhibition: Studies have demonstrated that Imidazolidine, 2-(2-chlorophenylimino)- inhibits KATP channel activity in different cell types. In vascular smooth muscle cells, clinically relevant concentrations of the compound were found to inhibit native KATP channels. nih.gov This inhibition appears to result from a direct effect on the inwardly rectifying potassium channel (Kir6.x) subunit of the channel complex, rather than the sulfonylurea receptor (SUR) subunit. nih.gov

Further research on pancreatic beta-cells corroborates these findings. High concentrations of Imidazolidine, 2-(2-chlorophenylimino)- were observed to reversibly inhibit the KATP current in a dose-dependent manner, starting at concentrations above 4 μM. nih.govresearchgate.net In contrast, the neurotransmitter adrenaline (epinephrine) did not produce the same inhibitory effect on these channels. nih.govresearchgate.net

| Cell Type | Channel Type | Effect | Finding | Reference |

|---|---|---|---|---|

| Vascular Smooth Muscle Cells | Native KATP Channels | Inhibition | Half-maximal inhibitory concentration (IC50) of 1.21 × 10-6 M in cell-attached configurations. | nih.gov |

| Vascular Smooth Muscle Cells | Native KATP Channels | Inhibition | Half-maximal inhibitory concentration (IC50) of 0.89 × 10-6 M in inside-out configurations. | nih.gov |

| Pancreatic Beta-Cells | ATP-sensitive K+ Current | Inhibition | Reversible, dose-dependent inhibition at concentrations above 4 μM. | nih.govresearchgate.net |

L-type Voltage-gated Ca2+ Channels Modulation: The interaction with L-type calcium channels is less direct. While some studies suggest an indirect role, others report a lack of effect. For instance, research on clonidine withdrawal precipitated by yohimbine (B192690) has explored the participation of L-type calcium channels, implying a functional relationship. nih.gov However, studies directly measuring calcium currents in pancreatic beta-cells found they were unaffected by Imidazolidine, 2-(2-chlorophenylimino)- at concentrations up to 100 μM. nih.gov Another mechanism of action for the compound involves the activation of alpha-2 adrenoceptors, which are coupled to inhibitory G-proteins that can lead to a reduction in calcium influx. youtube.com

Sirtuin Inhibition

There is no scientific evidence available from current research to suggest that Imidazolidine, 2-(2-chlorophenylimino)- functions as an inhibitor of sirtuins (SIRT1-7), a class of NAD+-dependent deacetylases. While numerous small molecules have been developed and studied for their sirtuin-inhibiting properties in various contexts, including cancer, Imidazolidine, 2-(2-chlorophenylimino)- is not documented among them. nih.gov

EGFR and COX-2 Inhibitory Activities

A review of the literature reveals no direct evidence that Imidazolidine, 2-(2-chlorophenylimino)- possesses inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) or Cyclooxygenase-2 (COX-2). While some clinical studies have evaluated the effects of COX inhibitors on patients being treated with Imidazolidine, 2-(2-chlorophenylimino)- for hypertension, these studies focus on the drug interactions rather than the intrinsic COX-2 inhibitory activity of the imidazolidine compound itself. ahajournals.org

ACE2 Receptor Modulation

Current research does not indicate that Imidazolidine, 2-(2-chlorophenylimino)- directly modulates the Angiotensin-converting enzyme 2 (ACE2) receptor. The role of ACE2 as a key enzyme in the renin-angiotensin system and as a receptor for the SARS-CoV-2 virus is well-established. nih.gov The interaction of antihypertensive drugs with ACE2 has been a subject of significant discussion, particularly concerning ACE inhibitors (ACEIs) and angiotensin-receptor blockers (ARBs), which can modulate ACE2 expression. nih.gov However, similar modulatory effects have not been documented for Imidazolidine, 2-(2-chlorophenylimino)-, which primarily acts via alpha-2 adrenergic agonism. wikipedia.org

Structure Activity Relationship Sar and Lead Optimization

Design Principles for Imidazolidine (B613845) Derivatives

The design of novel imidazolidine derivatives is often guided by established pharmacophore models and SAR studies, particularly for targets like imidazoline (B1206853) and adrenergic receptors. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For imidazoline receptor ligands, key features often include an imidazole (B134444) or imidazolidine ring, an aromatic system, and a specific spatial arrangement between them. researchgate.netnih.gov

Design strategies frequently begin with a known active compound, or "lead," which serves as a template. For instance, the development of many centrally acting antihypertensives has been inspired by the structure of clonidine (B47849), which interacts with both α₂-adrenergic and I₁-imidazoline receptors. nih.gov The core principle is to modify the lead structure to improve its affinity and selectivity for the desired target while reducing interaction with off-targets that may cause side effects. nih.gov

Common design approaches include:

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, computational tools like molecular docking can be used to predict how different derivatives will bind. mdpi.com This allows for the rational design of molecules with complementary shapes and chemical properties to the target's binding site.

Ligand-Based Drug Design: In the absence of a target structure, design is guided by the properties of known active ligands. Techniques like Quantitative Structure-Activity Relationship (QSAR) are employed to build mathematical models that correlate specific structural features (e.g., electronic properties, size) with biological activity. researchgate.netmdpi.com These models can then predict the activity of new, unsynthesized compounds.

For 2-(arylimino)imidazolidines, a key design consideration is the nature and position of substituents on the aryl (phenyl) ring, as this significantly influences receptor affinity and selectivity. researchgate.netnih.gov

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the core structure of 2-(phenylimino)imidazolidine has a profound impact on its biological profile, dictating its potency and selectivity for various receptors. The chlorine atom at the ortho-position in "Imidazolidine, 2-(2-chlorophenylimino)-" is a critical feature that significantly influences its electronic and steric properties, thereby modulating its interaction with biological targets. eurochlor.org The introduction of a chlorine atom can enhance biological activity, and in some cases, it is an essential component of the pharmacophore. eurochlor.orgchemrxiv.org

SAR studies on related 2-(phenylimino)imidazolidine derivatives have revealed several key trends:

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are crucial for affinity and selectivity, particularly for imidazoline receptors.

Ortho/Meta Positions: Substitution with small, electron-donating groups like methyl or methoxy (B1213986) at the ortho or meta positions of the phenyl ring tends to increase affinity for the I₁-imidazoline receptor. researchgate.netresearchgate.net

Para Position: In contrast, a methyl group at the para position can increase selectivity for the I₂-imidazoline receptor. researchgate.net

Halogen and Trifluoromethyl Groups: A close analog, 2-((2-chloro-5-(trifluoromethyl)phenyl)imino)imidazolidine (St 587), has been identified as a potent α₁-adrenoceptor agonist, highlighting the significant effect of combining a chloro and a trifluoromethyl substituent. nih.gov

Imidazolidine Ring/Bridge Nitrogen Modification: Alterations to other parts of the molecule also lead to distinct biological activities. The reaction of 2-(arylimino)imidazolidines with alkyl halides results in derivatives where a side chain is added to the exocyclic nitrogen atom. nih.gov This modification was found to impart a specific bradycardic (heart rate-lowering) action, indicating a novel cardiac site of action. nih.gov

The following table summarizes the observed effects of specific substitutions on related scaffolds.

| Base Scaffold | Modification | Observed Biological Effect | Reference |

| 2-Phenylimidazoline | ortho- or meta-methyl/methoxy group | Increased I₁ receptor affinity | researchgate.netresearchgate.net |

| 2-Phenylimidazoline | para-methyl group | Increased I₂ receptor selectivity | researchgate.net |

| 2-(Arylimino)imidazolidine | Alkylation of the exocyclic nitrogen | Specific bradycardic (heart-rate lowering) action | nih.gov |

| 2-Phenylimino)imidazolidine | 2-chloro, 5-trifluoromethyl substitution | Potent α₁-adrenoceptor agonist activity | nih.gov |

| 4-Phenylimino-thiazolidin-2-one | Chlorine atom on C5-aryl ring | Enhanced anti-inflammatory activity | biointerfaceresearch.com |

Scaffold Modifications and Bioisosterism

Beyond simple substituent changes, more significant alterations to the molecular backbone, known as scaffold modifications, are a key strategy in drug optimization. This often involves the principle of bioisosterism, where an atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving other properties like metabolic stability or solubility. openaccessjournals.comdrughunter.comnih.gov

For imidazolidine-based compounds, this can involve several approaches:

Ring Alterations: The central imidazolidine ring can be replaced with other five- or six-membered heterocycles to probe the importance of the core structure for activity. For example, in the development of antimalarial agents, lead optimization of imidazolopiperazines (a related scaffold) involved making systematic changes to the core piperazine (B1678402) ring to improve potency and metabolic stability. acs.orgnih.gov